molecular formula C20H22ClNO3 B8408732 Benzyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate

Benzyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate

Cat. No. B8408732
M. Wt: 359.8 g/mol
InChI Key: XTPLNYAIZLDKJT-UHFFFAOYSA-N
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Patent
US08541588B2

Procedure details

A solution of benzyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate (Preparation 234, 73 g, 0.2 mol) in concentrated hydrochloric acid (200 ml) was refluxed with stirring for 2 hours before concentrating in vacuo. Water (100 ml), sodium hydroxide (10 M aqueous solution, 20 ml) and chloroform (200 ml) were added to the residue. The aqueous layer was extracted with chloroform (2×200 ml). The combined organic layers were washed with water (200 ml), saturated aqueous sodium chloride solution (200 ml), dried over sodium sulphate, filtered through silica gel (100 g, 40/63 μm) and evaporated in vacuo to afford the title compound as white crystals, 40 g, 89% yield.
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:24][CH3:25])=[C:6]([CH:8]2[CH2:13][CH2:12][N:11](C(OCC3C=CC=CC=3)=O)[CH2:10][CH2:9]2)[CH:7]=1>Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:24][CH3:25])=[C:6]([CH:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)[CH:7]=1

Inputs

Step One
Name
Quantity
73 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C1CCN(CC1)C(=O)OCC1=CC=CC=C1)OC
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
before concentrating in vacuo
ADDITION
Type
ADDITION
Details
Water (100 ml), sodium hydroxide (10 M aqueous solution, 20 ml) and chloroform (200 ml) were added to the residue
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with chloroform (2×200 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water (200 ml), saturated aqueous sodium chloride solution (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered through silica gel (100 g, 40/63 μm)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C1CCNCC1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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